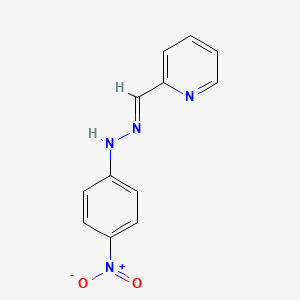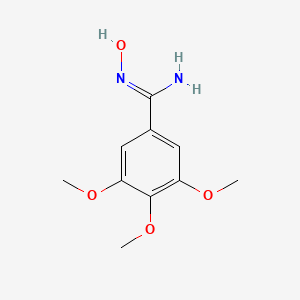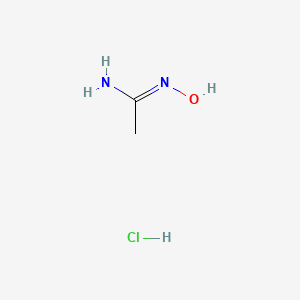
2-(2-Methoxyphenyl)acetophenone
Vue d'ensemble
Description
2-(2-Methoxyphenyl)acetophenone is an organic compound with the molecular weight of 226.27 . It is also known as o-Acetylanisole or 2-Acetylanisole. It is a versatile organic compound that has gained significant interest in recent years.
Synthesis Analysis
Acetophenone, the core structure of this compound, has been utilized in the synthesis of many heterocyclic compounds . It is an ideal synthon for multicomponent reactions including the three- and four-component reactions . There are several methods for the preparation of acetophenone; one of them comprises the reaction of aryl triflates with a mixture of SnMe4, Pd(0) and CO (balloon) in the presence of Et3N in DMF at 60 °C .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-methoxyphenyl)-1-phenylethanone . The InChI code for this compound is 1S/C15H14O2/c1-17-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12/h2-10H,11H2,1H3 .
Chemical Reactions Analysis
Acetophenone and its derivatives, including this compound, are used in organic reactions, including in (pseudo)-two-, three- and four-component reactions . They have been applied in the structure of different types of heterocyclic frameworks .
Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 226.27 . More detailed physical and chemical properties were not found in the search results.
Applications De Recherche Scientifique
Photoluminescent Properties
2-(2-Methoxyphenyl)acetophenone and its derivatives have been explored for their photoluminescent properties. Studies have synthesized europium complexes with methoxy derivatives of 2′-hydroxy-2-phenylacetophenones, exhibiting red luminescence under UV light, suggesting potential applications in optical devices and solid-state lamps (Kumar, Makrandi, Singh, & Khatkar, 2008).
Synthesis and Characterization
Research has been conducted on the synthesis of various compounds from this compound derivatives. For example, the synthesis of novel non-linear optical chalcone derivatives has been reported, emphasizing the potential in materials science, especially in the development of new optical materials (Vaishali, Waghmare, Kariya, & Paliwal, 2011).
Catalysis and Chemical Reactions
There is significant interest in the role of this compound in catalysis and chemical reactions. For instance, its derivatives have been used in the asymmetric hydrogenation of N-aryl imines, demonstrating high enantioselectivity and potential for synthesizing primary amines (Mršić, Minnaard, Feringa, & de Vries, 2009).
Environmental Applications
This compound derivatives have also been studied for their environmental applications. A notable example is their use as corrosion inhibitors for magnesium alloys, showcasing their potential as environment-friendly alternatives in corrosion protection (Hu, Zeng, Zhang, Shi, Song, & Guo, 2013).
DNA Photosensitization
Studies have shown the efficacy of this compound derivatives as DNA photosensitizers. This indicates their potential use in photodynamic therapy and other medical applications where controlled DNA damage is beneficial (Alzueta, Cuquerella, & Miranda, 2019).
Mécanisme D'action
Target of Action
Related compounds such as acetophenone have been found to interact with enzymes like r-specific alcohol dehydrogenase .
Mode of Action
It’s suggested that related compounds can change the permeability of the cell membrane and affect the growth of the hyphae, causing their death .
Biochemical Pathways
Related compounds like acetophenone are known to inhibit nadph oxidase activity, preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes .
Pharmacokinetics
Related compounds like acetophenone are known to be absorbed and distributed in the body, metabolized, and then eliminated .
Result of Action
Related compounds have been found to exhibit inhibitory effects against certain fungi and possess acaricidal property .
Action Environment
Related compounds like acetophenone are known to be stable under various conditions .
Safety and Hazards
Orientations Futures
2-(2-Methoxyphenyl)acetophenone, also known as o-Acetylanisole or 2-Acetylanisole, is a versatile organic compound that has gained significant interest in recent years. Its high reactivity offers extensive opportunities for its utilization as a starting material for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Analyse Biochimique
Biochemical Properties
2-(2-Methoxyphenyl)acetophenone plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to participate in reactions at the benzylic position, where it can undergo free radical bromination, nucleophilic substitution, and oxidation . These interactions are crucial for understanding the compound’s role in various biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with nitric oxide synthase, leading to an increase in peroxynitrite, which mediates neurotoxic actions . This interaction highlights the compound’s potential impact on cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as a nucleophile in competition with oxygen, forming reversible hemiketals and irreversible oximes . These interactions can lead to enzyme inhibition or activation, ultimately affecting gene expression and cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For example, acetophenone, a related compound, has been shown to have sedative effects at specific dosages . These findings suggest that careful dosage control is necessary to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can be metabolized to benzoic acid, carbonic acid, and acetone . These metabolic pathways are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding these processes is crucial for determining the compound’s bioavailability and efficacy.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBRMSBBDPOPOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435339 | |
| Record name | 2-(2-METHOXYPHENYL)ACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27356-33-8 | |
| Record name | 2-(2-METHOXYPHENYL)ACETOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)




